molecular formula C18H20N2O3S B2885376 N-phenyl-4-piperidin-1-ylsulfonylbenzamide CAS No. 393125-05-8

N-phenyl-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2885376
CAS RN: 393125-05-8
M. Wt: 344.43
InChI Key: XDZFEJVNRDAGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound with the molecular formula C18H20N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

While specific synthesis methods for “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” were not found in the search results, piperidine derivatives are widely used in drug discovery and can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is characterized by a piperidine ring attached to a phenyl group via a sulfonyl linkage . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Anticancer Applications

N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been studied for their potential as anticancer agents . Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells by activating pathways related to hypoxia-inducible factor 1 (HIF-1), which plays a critical role in tumor adaptation to hypoxic conditions .

Antimicrobial Activity

Compounds with the piperidine nucleus, like N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide, are known to exhibit antimicrobial properties . They have been utilized in developing new treatments against resistant strains of bacteria and other pathogens .

Analgesic Properties

The piperidine moiety is a key component in many analgesic drugs. Derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide may offer new pathways for creating pain-relief medications, particularly those targeting neuropathic pain .

Anti-Inflammatory Uses

Piperidine derivatives are also being explored for their anti-inflammatory effects . These compounds could lead to the development of novel anti-inflammatory drugs that might be more effective or have fewer side effects than current medications .

Antipsychotic Potential

The structure of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide aligns with many known antipsychotic drugs. Research into piperidine derivatives could pave the way for new treatments for psychiatric disorders .

Antiviral and Antimalarial Effects

Piperidine-based compounds have shown promise in treating viral and malarial infections. The structural features of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide could be key in designing drugs to combat these diseases .

Anti-Alzheimer’s Research

The piperidine ring is present in several compounds being investigated for the treatment of Alzheimer’s disease. N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives might contribute to the discovery of drugs that can alleviate or reverse cognitive decline .

Antihypertensive Applications

Due to the versatile nature of the piperidine nucleus, derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide are being studied for their potential use in managing hypertension, offering a new approach to controlling high blood pressure .

Safety and Hazards

The safety and hazards associated with “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

N-phenyl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZFEJVNRDAGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-piperidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.